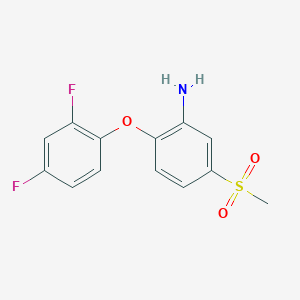

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

Overview

Description

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a chemical compound characterized by its unique structure, which includes a difluorophenoxy group and a methylsulfonyl group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline typically involves multiple steps, starting with the preparation of the difluorophenoxy group and the subsequent introduction of the methylsulfonyl group. Common synthetic routes include:

Nucleophilic Aromatic Substitution: This method involves the reaction of 2,4-difluorophenol with an appropriate electrophile to introduce the aniline group.

Sulfonylation: The aniline derivative is then treated with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form a corresponding nitro compound.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The difluorophenoxy and methylsulfonyl groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Nitro Compound: Resulting from the oxidation of the aniline group.

Amine: Resulting from the reduction of the nitro group.

Substituted Derivatives: Resulting from substitution reactions involving the difluorophenoxy and methylsulfonyl groups.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological systems and as a potential inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline can be compared with other similar compounds, such as:

2-(2,4-Difluorophenoxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an aniline group.

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid: Contains a carboxylic acid group instead of the methylsulfonyl group.

2-(2,4-Difluorophenyl)pyridine: Features a pyridine ring instead of an aniline group.

These compounds share the difluorophenoxy group but differ in their functional groups, leading to variations in their chemical properties and applications.

Biological Activity

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is a compound of growing interest due to its significant biological activity, particularly as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The compound's unique structure, which includes a difluorophenoxy group and a methylsulfonyl substituent on an aniline backbone, suggests potential applications in pharmaceuticals and agrochemicals.

Inhibition of COX-2

Research indicates that this compound exhibits potent inhibitory activity against COX-2. This inhibition is crucial for therapeutic applications in treating inflammatory diseases such as arthritis. The selectivity for COX-2 over COX-1 is particularly noteworthy, as it may reduce the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

Compounds structurally similar to this compound have shown potential in anticancer activities. Studies suggest that its mechanism may involve the modulation of signaling pathways associated with tumor growth and proliferation. For instance, the compound's interaction with COX-2 could influence the production of prostaglandins that promote cancer cell survival .

Antimicrobial Activity

Preliminary studies also indicate antimicrobial properties, although specific data on this compound remain limited. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for this compound in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the difluorophenoxy group enhances lipophilicity and binding affinity to target enzymes compared to other derivatives lacking this moiety. A comparative analysis with structurally related compounds highlights the unique aspects contributing to its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Methylsulfonylphenyl)-5-fluoroaniline | Fluoro group instead of difluoro | Enhanced lipophilicity |

| 4-(Methylsulfonyl)phenol | Simple phenolic structure | Lacks the difluorophenoxy moiety |

| 3-(3,4-Dichlorophenoxy)-5-methylsulfonylaniline | Dichlorinated phenoxy group | Potentially different biological activity |

| 6-Methyl-4-(5-nitro-2-phenoxyphenyl)-1H-pyrrolo[2,3-c]pyridin-7-one | Pyrrolidine ring structure | Different mechanism of action |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-5-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO3S/c1-20(17,18)9-3-5-13(11(16)7-9)19-12-4-2-8(14)6-10(12)15/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWFGOQFGSWMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.